Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate
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Overview
Description
Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a phenyl group and a formamido group, which is further esterified with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
The primary targets of methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate are currently unknown. This compound is a part of a collection of rare and unique chemicals used for early discovery research
Pharmacokinetics
Some predicted physicochemical properties of the compound include a density of 12±01 g/cm³, a boiling point of 5650±500 °C at 760 mmHg, and a vapor pressure of 00±15 mmHg at 25°C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate typically involves a multi-step process. One common method starts with the preparation of 2-phenylquinoline, which is then subjected to formylation to introduce the formamido group. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids, such as sulfuric acid or nitric acid, and may be carried out under reflux conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted phenyl derivatives, depending on the specific electrophile used.
Scientific Research Applications
Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the formamido and ester groups, making it less versatile in chemical reactions.
Quinoline N-oxide: An oxidized derivative with different reactivity and biological properties.
Methyl 2-quinolylacetate: Similar ester functionality but lacks the phenyl and formamido groups.
Uniqueness
Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate is unique due to its combination of a quinoline ring, phenyl group, formamido group, and ester functionality. This combination provides a versatile platform for further chemical modifications and enhances its potential for various applications in research and industry.
Biological Activity
Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be categorized as a quinoline derivative. The quinoline core is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of this compound suggests potential interactions with biological targets that warrant investigation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against several cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 2.56 ± 0.13 | G2/M phase arrest |
Compound B | HCT-116 (Colon Cancer) | 5.00 ± 0.20 | Apoptosis induction |
Compound C | SNU398 (Liver Cancer) | 3.10 ± 0.15 | Cell cycle perturbation |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. For instance, a study reported that a related compound exhibited an IC50 value of 2.56 µM against the MCF-7 breast cancer cell line, indicating potent anticancer activity . The mechanism involves arresting the cell cycle at the G2/M phase, leading to apoptosis .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. This compound may exhibit similar effects against various bacterial and fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) |
---|---|
Staphylococcus aureus | 15.6 |
Escherichia coli | 31.25 |
Candida albicans | 62.5 |
In a study evaluating the antimicrobial efficacy of related compounds, it was found that certain derivatives showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi . The MIC values suggest that these compounds could serve as potential leads for developing new antimicrobial agents.
Case Studies
- Cytotoxicity in Cancer Research : One study investigated a series of quinoline derivatives, including this compound, for their effects on human cancer cell lines . The results indicated that these compounds could induce apoptosis and disrupt normal cell cycle progression.
- Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of quinoline-based compounds against various pathogens . The findings demonstrated that several derivatives had significant antibacterial and antifungal activities, reinforcing the therapeutic potential of this chemical class.
Properties
IUPAC Name |
methyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-18(22)12-20-19(23)15-11-17(13-7-3-2-4-8-13)21-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABPSANCMAHTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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